Ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of an aldehyde with a cysteine derivative under acidic conditions. One common method is the condensation of benzaldehyde with L-cysteine ethyl ester hydrochloride in the presence of a suitable acid catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidine ring . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Ethyl 2-phenyl-1,3-thiazolidine-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-methyl-1,3-thiazolidine-4-carboxylate: Contains a methyl group instead of a benzyl group.
Ethyl 2-ethyl-1,3-thiazolidine-4-carboxylate: Has an ethyl group in place of the benzyl group.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties .
Properties
IUPAC Name |
ethyl 2-benzyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKNGZYDXWLXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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